(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine
Description
(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine is a chemical compound with the molecular formula C7H12N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
(2-ethyl-5-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7-9-6(4-8)5(2)10-7/h3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYCVDAZFUHLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-5-methyl-1,3-oxazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole compounds .
Scientific Research Applications
(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways by binding to active sites or receptor domains. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: Similar in structure but with different substitution patterns.
(2-Methyl-5-ethyl-1,3-oxazol-4-yl)methanamine: Another isomer with varied substitution positions.
(2-Propyl-5-methyl-1,3-oxazol-4-yl)methanamine: Contains a propyl group instead of an ethyl group.
Uniqueness
(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the oxazole ring can affect its interaction with biological targets and its overall stability .
Biological Activity
(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential applications in various fields such as pharmacology and medicinal chemistry.
Overview of the Compound
The compound has the molecular formula C7H12N2O and is classified as an oxazole derivative. Oxazoles are known for their varied biological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. The specific biological activity of this compound is largely attributed to its interactions with various biomolecules.
Target Interactions
The primary mode of action for this compound involves its interaction with enzymes such as monoamine oxidase (MAO). The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which may have implications for mood regulation and neuroprotection.
Biochemical Pathways
This compound influences several biochemical pathways:
- Neurotransmitter Metabolism : By inhibiting MAO, the compound affects neurotransmitter metabolism, potentially enhancing synaptic transmission.
- Cell Signaling : The modulation of neurotransmitter levels can alter cell signaling pathways involved in various physiological processes.
In Vitro Studies
Research indicates that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance, studies have shown that compounds structurally related to this oxazole derivative can inhibit cancer cell growth by targeting key signaling pathways involved in cell proliferation and survival .
Dosage Effects
In animal models, the effects of this compound vary with dosage. Lower doses have been shown to inhibit MAO activity effectively without causing significant toxicity. This suggests a potential therapeutic window for its application in treating conditions related to neurotransmitter imbalances.
Anticancer Activity
A study evaluating related oxazole derivatives found that certain compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells. For example, derivatives with specific substituents showed improved selectivity indices compared to standard chemotherapeutics like cisplatin and fluorouracil .
| Compound | CC50 (µM) | Selectivity Index |
|---|---|---|
| (2-Ethyl-5-methyl) | 58.44 | 3 |
| Cisplatin | 47.17 | <1 |
| Fluorouracil | 381.16 | <1 |
This table illustrates the potential of this compound and its analogs as promising anticancer agents.
Applications in Scientific Research
Chemistry
this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow for modifications that can enhance biological activity or selectivity.
Biology
The compound is being investigated for its potential as an enzyme inhibitor and receptor ligand. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific pathways involved in disease processes.
Industry
In industrial applications, this compound may be utilized in the production of specialty chemicals and advanced materials due to its unique properties derived from the oxazole structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
